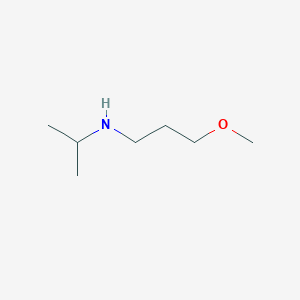
(3-Methoxypropyl)(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxypropyl)(propan-2-yl)amine is an organic compound with the molecular formula C7H17NO It is a derivative of propylamine, where the amine group is substituted with a 3-methoxypropyl group and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(propan-2-yl)amine typically involves the reaction of 3-methoxypropanol with ammonia and hydrogen in the presence of a catalyst. One method uses Cu-Co/Al2O3-diatomite as a catalyst. The reaction is carried out at a certain pressure and temperature, where the 3-methoxypropanol is preheated and mixed with ammonia gas and hydrogen. The mixture is then vaporized and enters a fixed-bed reactor for the reaction. After the reaction, the product is condensed and cooled, and the gas and liquid are separated to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and advanced separation techniques to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction conditions is crucial to minimize side products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxypropyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce simpler amines.
Applications De Recherche Scientifique
(3-Methoxypropyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used as a corrosion inhibitor and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Methoxypropyl)(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxypropylamine: A simpler analog with only a 3-methoxypropyl group attached to the amine.
(2-Methoxypropyl)(propan-2-yl)amine: A structural isomer with the methoxy group on the second carbon.
(3-Methoxypropyl)(propan-2-yloxy)amine: A related compound with an additional oxygen atom in the structure.
Uniqueness
(3-Methoxypropyl)(propan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
3-methoxy-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-7(2)8-5-4-6-9-3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
GCOTXHPHAUCKNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


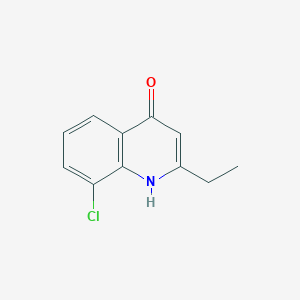
![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
amino}butanoic acid](/img/structure/B13173878.png)
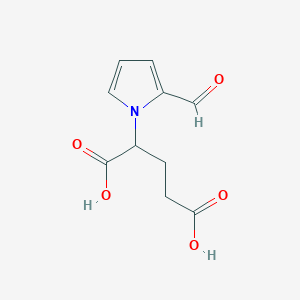



![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)

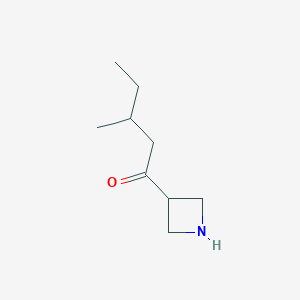
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
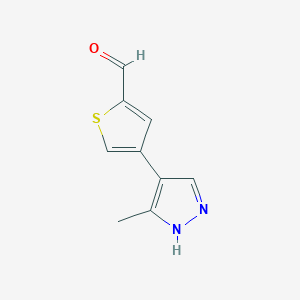
![1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13173920.png)
